6-bromo-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione
Description
Properties
IUPAC Name |
4-(6-bromo-2-oxochromen-3-yl)-7-hydroxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9BrO5/c19-10-1-4-15-9(5-10)6-14(18(22)24-15)13-8-17(21)23-16-7-11(20)2-3-12(13)16/h1-8,20H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRUODVMKCRWJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C=C2C3=CC4=C(C=CC(=C4)Br)OC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione typically involves the bromination of chromen-2-one derivatives followed by hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and hydroxylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
6-bromo-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Various substituted chromen-2-one derivatives.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of coumarin derivatives, including 6-bromo-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione.
1. Mechanism of Action
- Coumarins exhibit antibacterial activity by disrupting bacterial cell wall synthesis and interfering with metabolic pathways. The presence of hydroxyl and bromine substituents enhances their interaction with microbial targets.
2. Case Studies
- In a study investigating the antibacterial efficacy of various coumarin derivatives, compounds similar to this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .
3. Comparative Data Table
| Compound Name | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 15 | |
| Similar Coumarin Derivative | Escherichia coli | 20 | |
| Ciprofloxacin | Enterobacter cloacae | 10 |
Anticancer Research
The potential anticancer properties of coumarin derivatives have also been explored extensively.
1. Inhibition of Cancer Cell Proliferation
- Research indicates that compounds like this compound can inhibit the proliferation of various cancer cell lines through multiple mechanisms including apoptosis induction and cell cycle arrest.
2. Case Studies
- A study demonstrated that certain coumarin derivatives exhibited cytotoxic effects against breast cancer cells (MCF-7) and prostate cancer cells (PC-3), suggesting their potential as lead compounds in cancer therapy .
3. Comparative Data Table
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 25 | |
| Similar Coumarin Derivative | PC-3 | 30 | |
| Doxorubicin | MCF-7 | 0.5 |
Other Therapeutic Applications
In addition to antimicrobial and anticancer properties, this compound may have other therapeutic applications:
1. Antioxidant Activity
- Some studies suggest that coumarin derivatives possess antioxidant properties that can protect cells from oxidative stress.
2. Anti-inflammatory Effects
- There is evidence indicating that certain coumarin compounds can modulate inflammatory pathways, providing potential benefits in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 6-bromo-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Bromine at position 6 (target compound) introduces steric bulk and electron-withdrawing effects, contrasting with electron-donating groups (e.g., dimethylaminomethyl in Compound 2 or hydroxyls in Compound 3). Such differences influence solubility, melting points, and reactivity .
- Synthetic Complexity : High-yield syntheses (e.g., 83% for Compound 2) often involve aldol condensation or Meldrum’s acid-mediated reactions, suggesting similar pathways could apply to the brominated analog .
Critical Analysis :
- Enzyme Inhibition: Compound 2’s dimethylaminomethyl group improves solubility and bioavailability, whereas bromine in the target compound may prioritize target selectivity over solubility .
- Therapeutic Potential: The Axon Ligands™ compound () demonstrates that aminoalkyl modifications enable microtubule disruption, suggesting brominated analogs could be repurposed for anticancer applications .
Biological Activity
6-Bromo-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione is a complex organic compound that belongs to the class of bichromene derivatives. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. The unique structural features, including the presence of bromine and hydroxy groups, suggest that it may exhibit significant interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C15H10BrO3, with a molecular weight of 325.14 g/mol. Its structure includes:
- A bromine atom at position 6
- A hydroxy group at position 7'
- Two carbonyl groups contributing to its dione classification
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the bromine and hydroxy groups enhances its binding affinity to various receptors and enzymes. Research indicates that compounds with similar structures can modulate neurotransmitter receptors and exhibit anticancer properties by disrupting cellular processes such as DNA replication and protein synthesis.
Anticancer Activity
Several studies have investigated the anticancer potential of bichromene derivatives. For instance:
- Case Study : A study on related compounds demonstrated that certain bichromenes exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hep-G2 (liver cancer). The IC50 values for these compounds ranged from 5 to 20 µM, indicating moderate potency against tumor cells .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored:
- Case Study : In vitro assays showed that related compounds exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus. Minimum inhibitory concentration (MIC) values were reported between 0.39–3.12 mg/L for effective derivatives .
Antiviral Activity
Research has indicated potential antiviral properties:
- Case Study : Compounds structurally similar to this compound have shown efficacy against viruses like the yellow fever virus. The docking studies suggested strong binding interactions which may inhibit viral replication .
Data Tables
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-bromo-7'-hydroxy-bichromene-dione, and how are reaction conditions optimized?
- Methodology :
- Step 1 : Start with (7-hydroxycoumarin-4-yl)acetic acid methyl ester and substituted aldehydes (e.g., 2-hydroxybenzaldehyde) under basic conditions (e.g., DBU) in anhydrous dioxane .
- Step 2 : Optimize stoichiometry and reaction time to improve yields (e.g., 45–83% yields reported for analogous bichromenes) .
- Step 3 : Use Meldrum’s acid for cyclization in methanol or ethanol, followed by purification via column chromatography (EtOAC/hexane gradients) .
- Key parameters : Monitor reaction progress via TLC and characterize intermediates via /-NMR and HR-MS .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodology :
- Spectroscopy : -NMR (600 MHz) identifies substituent positions (e.g., aromatic protons at δ 6.69–7.42 ppm). -NMR confirms carbonyl groups (δ 178–159 ppm) . HR-MS validates molecular weight (e.g., [M+H] at m/z 687.0017) .
- Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves dihedral angles (e.g., 52.37° between coumarin rings) and hydrogen-bonding networks (C–H···O interactions) .
Advanced Research Questions
Q. How do structural variations (e.g., bromo/hydroxy substituents) influence biological activity or intermolecular interactions?
- Methodology :
- SAR Studies : Compare inhibitory activity of brominated vs. hydroxylated analogs against enzymes (e.g., carbonic anhydrases) using IC assays .
- Crystallographic Analysis : Dihedral angles (e.g., gauche arrangement at 52.37°) affect π-π stacking (centroid distance 3.63 Å) and solubility .
- Computational Modeling : Perform DFT calculations to correlate electronic effects of bromine (electrophilicity) with reactivity .
Q. What strategies resolve contradictions in spectral data or crystallographic refinement?
- Methodology :
- Data Cross-Validation : Combine -NMR, -NMR, and IR (e.g., carbonyl stretch at 1773 cm) to confirm functional groups .
- Refinement Challenges : Use SHELXL for high-resolution data (e.g., twinned crystals) and validate with R-factor convergence (<5%) .
- Discrepancy Analysis : Re-examine synthetic intermediates if HR-MS deviates >2 ppm from theoretical values .
Q. How are computational tools (e.g., DFT, molecular docking) applied to predict reactivity or binding modes?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
